molecular formula C25H22N4O5 B12759463 Eltrombopag metabolite M1 CAS No. 1396009-04-3

Eltrombopag metabolite M1

Cat. No.: B12759463
CAS No.: 1396009-04-3
M. Wt: 458.5 g/mol
InChI Key: MRORRIKWEKUDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eltrombopag metabolite M1 is a minor circulating component formed during the metabolism of eltrombopag, a small molecule thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts. The metabolite M1 is formed through mono-oxygenation processes and plays a role in the overall pharmacokinetics and pharmacodynamics of eltrombopag .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eltrombopag metabolite M1 is generated in bulk through in vitro incubations with human liver microsomes. The process involves isolating human liver microsomes from a donor and conducting duplicate incubations . The specific synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the available literature.

Industrial Production Methods: the generation of M1 in bulk through in vitro microsomal incubations suggests that similar processes could be scaled up for industrial production .

Comparison with Similar Compounds

Eltrombopag metabolite M1 can be compared with other similar compounds, such as romiplostim and avatrombopag, which are also thrombopoietin receptor agonists. Some key points of comparison include:

Conclusion

This compound is a minor but significant component in the metabolism of eltrombopag. Its formation, chemical reactions, and scientific research applications contribute to the overall understanding of eltrombopag’s pharmacokinetics and pharmacodynamics. The unique properties of eltrombopag and its metabolites, compared to other thrombopoietin receptor agonists, highlight its potential in treating thrombocytopenia and related conditions.

Properties

CAS No.

1396009-04-3

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

3-[2-hydroxy-3-[[2-[4-(hydroxymethyl)-3-methylphenyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid

InChI

InChI=1S/C25H22N4O5/c1-14-11-19(10-9-18(14)13-30)29-24(32)22(15(2)28-29)27-26-21-8-4-7-20(23(21)31)16-5-3-6-17(12-16)25(33)34/h3-12,28,30-31H,13H2,1-2H3,(H,33,34)

InChI Key

MRORRIKWEKUDIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.